6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile
Description
6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine ring
Properties
IUPAC Name |
6-[[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8(2)11-16-17-12(18-11)14-7-10-5-3-4-9(6-13)15-10/h3-5,8H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOPATWKKCLJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)NCC2=NC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile typically involves the formation of the 1,3,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxide derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The oxadiazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often show similar chemical reactivity and applications.
Uniqueness
6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile is unique due to the specific combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
